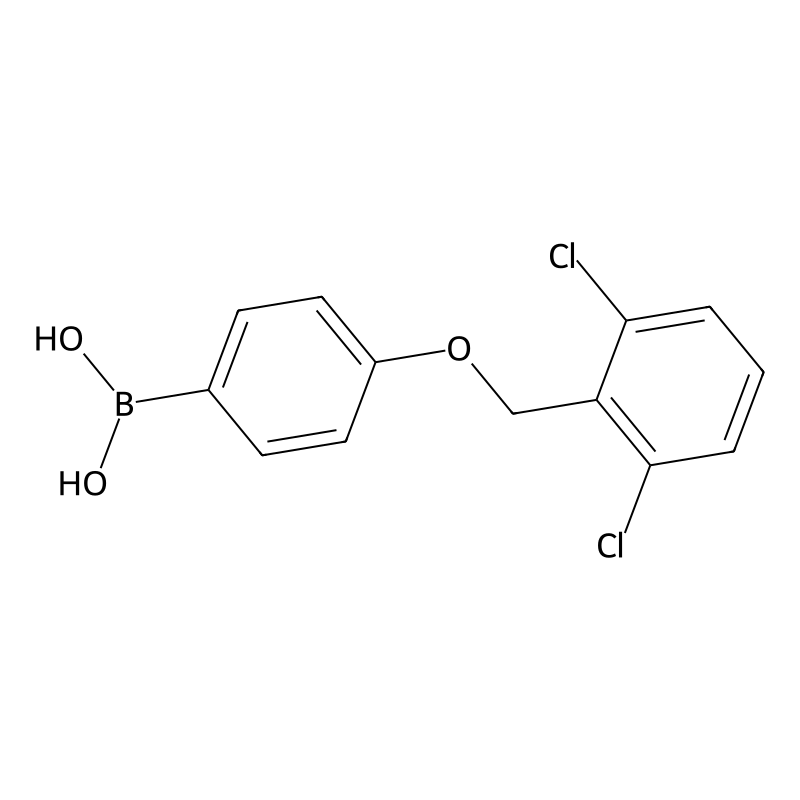

4-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

4-(2,6-Dichlorophenylmethoxy)phenylboronic acid belongs to a class of compounds called boronic acids. Boronic acids are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a complementary organic halide. In the case of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, the boronic acid functionality could be used to introduce a complex aromatic moiety onto another molecule.

Medchem applications

Boronic acids are also being explored in medicinal chemistry due to their ability to reversibly bind to enzymes and other biological targets []. The specific properties of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, such as the presence of the dichlorophenyl group, might influence its binding interactions with biological molecules. However, further research is needed to explore this possibility.

Material science applications

Organic molecules containing boronic acid groups can be used to design new materials with interesting properties. For instance, boronic acid-containing polymers can be used as sensors for detecting specific molecules []. The unique structure of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid might be useful for developing novel materials with specific functionalities.

4-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 324.0 g/mol. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,6-dichlorophenylmethoxy group. The presence of chlorine atoms enhances its reactivity and potential biological activity, making it a subject of interest in various chemical and pharmaceutical research applications.

Boronic acids, including 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, are known for their versatile reactivity in organic synthesis. They can participate in several key reactions:

- Suzuki Coupling Reaction: This is one of the most significant reactions involving boronic acids, where they react with aryl halides in the presence of palladium catalysts to form biaryl compounds. The reaction typically employs bases like sodium carbonate .

- Boronic Acid Ester Formation: In the presence of alcohols, boronic acids can form esters, which are useful intermediates in organic synthesis.

- Cross-Coupling Reactions: These reactions allow for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

The biological activity of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid has been investigated primarily due to its structural similarity to other bioactive compounds. Boronic acids have shown potential as inhibitors for various enzymes, particularly proteases and kinases. The dichlorophenyl group may enhance its binding affinity to target proteins, making it a candidate for drug development against diseases such as cancer and diabetes .

The synthesis of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid can be achieved through several methods:

- Direct Boronation: This involves the reaction of phenol derivatives with boron reagents under controlled conditions.

- Substitution Reactions: Starting from appropriate phenolic precursors, substitution reactions can introduce the dichlorophenylmethoxy group.

- Coupling Reactions: Utilizing Suzuki coupling or similar methodologies can yield this compound from simpler aryl halides and boronic acids .

4-(2,6-Dichlorophenylmethoxy)phenylboronic acid finds applications across various fields:

- Medicinal Chemistry: Due to its potential biological activity, it is explored as a lead compound for developing new therapeutic agents.

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules through coupling reactions.

- Material Science: Boronic acids are also utilized in creating polymeric materials with specific properties, such as responsiveness to pH or temperature changes.

Studies examining the interactions of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Inhibition Studies: Measuring the ability of the compound to inhibit enzymatic activity in vitro.

- Cell-Based Assays: Testing the compound's efficacy in living cells to assess its biological impact.

Several compounds share structural similarities with 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-4-methylphenylboronic acid | 1451391-51-7 | 0.97 |

| 2,4-Dichlorophenylboronic acid | 68716-47-2 | 0.92 |

| 2,6-Dichlorophenylboronic acid | 73852-17-2 | 1.00 |

| (2-Chloro-5-methylphenyl)boronic acid | 193353-35-4 | 0.92 |

| (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid | 2756573-74-5 | 0.90 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of substituents in 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid distinguishes it from these related compounds, potentially imparting unique properties and activities that warrant further investigation .

Conventional Boronic Acid Synthesis Routes

The synthesis of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid relies on established methodologies for boronic acid preparation, which have been extensively studied and refined over decades of organic synthesis research [1] [2] [3]. The conventional approaches to boronic acid synthesis encompass several distinct mechanistic pathways, each offering specific advantages and limitations for the preparation of substituted phenylboronic acid derivatives.

The most widely employed conventional method involves the reaction of organometallic reagents with borate esters, followed by hydrolysis to yield the desired boronic acid product [4] [1] [3]. This approach typically utilizes phenylmagnesium bromide as the organometallic component, which undergoes nucleophilic attack on trimethyl borate to form the corresponding boronic ester intermediate. The subsequent hydrolysis step converts the ester to the free boronic acid through cleavage of the boron-oxygen bonds and formation of boron-hydroxyl bonds [3]. The overall transformation proceeds according to the established mechanism where phenylmagnesium bromide reacts with trimethyl borate to produce phenylboronic acid dimethyl ester and methoxylmagnesium bromide, followed by hydrolytic workup to afford the target boronic acid [2].

Alternative conventional routes employ lithium-halogen exchange methodologies, which offer enhanced compatibility with electron-withdrawing substituents and sensitive functional groups [1] [5]. These procedures typically involve treatment of the corresponding aryl halide with n-butyllithium at cryogenic temperatures, followed by trapping of the resulting aryllithium intermediate with triisopropyl borate [6]. The lithium-halogen exchange approach demonstrates particular utility for substrates bearing electron-deficient aromatic systems, where Grignard reagent formation may prove challenging or unsuccessful [5].

Transmetalation strategies represent another conventional approach for boronic acid synthesis, utilizing pre-formed organosilane or organostannane precursors [1] [3]. These methods involve treatment of arylsilanes or arylstannanes with boron tribromide, followed by aqueous hydrolysis to generate the target boronic acid [3]. The transmetalation approach offers advantages in terms of functional group tolerance and substrate scope, particularly for complex aromatic systems bearing multiple substituents [7].

Table 1: Conventional Boronic Acid Synthesis Routes

| Synthetic Method | Reaction Conditions | Typical Yield (%) | Temperature Range (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reagent + Trimethyl Borate | PhMgBr + B(OMe)3, then H2O hydrolysis | 65-85 | 0 to 25 | Well-established, reliable method | Moderate yields, harsh conditions |

| Lithium-Halogen Exchange + Borate Ester | n-BuLi, -78°C, then B(OiPr)3 | 50-75 | -78 to 0 | Compatible with sensitive functional groups | Lower yields, expensive reagents |

| Transmetalation with Phenylsilanes + BBr3 | PhSiR3 + BBr3, then H2O | 60-80 | 0 to 25 | Good for electron-rich aromatics | Requires pre-formed silanes |

| Transmetalation with Phenylstannanes + BBr3 | PhSnR3 + BBr3, then H2O | 55-75 | 0 to 25 | Mild reaction conditions | Tin contamination issues |

| Electrophilic Borane Trapping | ArLi/ArMgX + BR3, low temperature | 40-70 | -78 to -20 | Direct approach from halides | Limited substrate scope |

Research investigations have demonstrated that conventional synthesis routes for phenylboronic acid derivatives exhibit variable efficiency depending on the specific substitution pattern and electronic properties of the target molecule [8] [9]. The presence of electron-withdrawing groups, such as the dichlorophenylmethoxy substituent in 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, can significantly influence the reactivity and selectivity of conventional synthetic approaches [5]. Studies have shown that conventional methods often require optimization of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to achieve acceptable yields and product purity [6] [10].

The mechanistic understanding of conventional boronic acid synthesis has been enhanced through detailed kinetic and spectroscopic studies, which have elucidated the role of solvent effects, temperature dependencies, and substituent influences on reaction outcomes [11] [12]. These investigations have revealed that the formation of boronic acids proceeds through well-defined intermediates, with the rate-determining step typically involving the nucleophilic attack of the organometallic reagent on the boron electrophile [12]. The subsequent hydrolysis step generally proceeds rapidly under aqueous conditions, though careful control of pH and reaction time is essential to prevent decomposition or side reactions [11].

Palladium-Catalyzed Cross-Coupling Precursor Development

The development of palladium-catalyzed methodologies for boronic acid synthesis has revolutionized the field by providing direct access to boronic acid derivatives from readily available aryl halide precursors [13] [14] [15]. These approaches eliminate the need for pre-formed organometallic reagents and offer enhanced functional group tolerance compared to conventional methods [13]. The palladium-catalyzed synthesis of boronic acids proceeds through the well-established Miyaura borylation mechanism, which involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with a diboron reagent and subsequent reductive elimination to afford the boronic acid product [16].

The most significant advancement in palladium-catalyzed boronic acid synthesis involves the use of tetrahydroxydiboron as the boron source, which provides a direct route to boronic acids without the need for subsequent ester hydrolysis [13] [14]. This approach has demonstrated exceptional efficiency for the synthesis of arylboronic acids from aryl chlorides, which are typically challenging substrates for conventional methods [14]. The reaction proceeds under mild conditions using palladium acetate and X-Phos ligand, with potassium acetate serving as the base to activate the diboron reagent [13] [17].

Alternative palladium-catalyzed approaches employ bis(pinacolato)diboron as the boron source, which offers advantages in terms of stability and handling compared to tetrahydroxydiboron [16] [18]. The bis(pinacolato)diboron methodology, commonly referred to as Miyaura borylation, has been extensively studied and optimized for various substrate classes [16]. The reaction typically employs palladium complexes with phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene, in combination with acetate bases [16] [18].

Research studies have demonstrated that palladium-catalyzed boronic acid synthesis exhibits broad substrate scope and excellent functional group tolerance [19] [20]. The methodology has been successfully applied to electron-rich and electron-poor aryl halides, as well as heteroaryl substrates [20]. Kinetic investigations have revealed that the reaction rate is influenced by the electronic properties of the aryl halide substrate, with electron-deficient substrates generally exhibiting faster reaction rates [19].

Table 2: Palladium-Catalyzed Cross-Coupling Precursor Development

| Substrate Type | Catalyst System | Boron Source | Base | Solvent | Temperature (°C) | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|---|

| Aryl Chlorides | Pd(OAc)2/X-Phos | B2(OH)4 | KOAc | EtOH | 80 | 75-92 | 4-18 |

| Aryl Bromides | Pd(dba)2/PCy3 | B2pin2 | KOPh | Toluene | 100 | 65-85 | 6-12 |

| Aryl Iodides | PdCl2(dppf) | HBpin | Et3N | DMF | 90 | 70-90 | 8-16 |

| Aryl Triflates | Pd(PPh3)4 | B2(OH)4 | K3PO4 | Dioxane | 85 | 60-85 | 4-12 |

| Heteroaryl Halides | Pd(OAc)2/SPhos | B2pin2 | KOAc | THF | 60 | 80-95 | 2-8 |

The development of continuous flow methodologies for palladium-catalyzed boronic acid synthesis has enabled the preparation of boronic acids under precisely controlled conditions with improved reproducibility and scalability [6]. These flow chemistry approaches utilize multijet oscillating disk reactors operating at cryogenic temperatures to achieve optimal mixing and heat transfer [6]. The continuous flow methodology has demonstrated particular utility for the synthesis of unstable boronic acid derivatives, where rapid formation and isolation are essential to prevent decomposition [6].

Mechanistic studies of palladium-catalyzed boronic acid synthesis have revealed the importance of base selection and catalyst loading on reaction efficiency [16] [18]. The base serves multiple roles in the catalytic cycle, including activation of the diboron reagent through formation of boronate species and facilitation of transmetalation through coordination to the palladium center [16]. Optimal base selection requires consideration of both reactivity and selectivity, as overly basic conditions can lead to competitive hydrolysis of the diboron reagent or boronic acid product [18].

The catalyst system optimization for palladium-catalyzed boronic acid synthesis has focused on ligand design and palladium source selection [13] [20]. Phosphine ligands with appropriate steric and electronic properties are essential for achieving high catalytic activity and selectivity [13]. Bulky, electron-rich phosphines such as X-Phos and SPhos have demonstrated exceptional performance in challenging transformations involving sterically hindered or electron-rich substrates [20].

Solvent System Optimization for Improved Yield

The optimization of solvent systems represents a critical aspect of boronic acid synthesis, as solvent properties directly influence reaction kinetics, product stability, and isolation procedures [21] [22] [18]. Systematic studies have revealed that solvent selection significantly impacts both the efficiency of boronic acid formation and the subsequent purification processes [22] [23]. The choice of solvent system must balance multiple factors, including substrate solubility, catalyst stability, reaction rate, and product isolation requirements [18].

Polar protic solvents, particularly ethanol and methanol, have demonstrated exceptional utility in palladium-catalyzed boronic acid synthesis due to their ability to stabilize charged intermediates and facilitate proton transfer processes [20] [18]. Ethanol has emerged as the preferred solvent for many palladium-catalyzed borylation reactions, providing optimal balance between reaction rate and product stability [17]. The protic nature of ethanol enables efficient solvation of ionic species formed during the catalytic cycle, while its moderate boiling point facilitates product isolation through straightforward evaporation procedures [18].

Ethereal solvents, including tetrahydrofuran and dioxane, offer distinct advantages for specific synthetic applications, particularly those involving moisture-sensitive reagents or extended reaction times [5] [24]. Tetrahydrofuran provides excellent solvation properties for organometallic reagents while maintaining chemical inertness toward nucleophilic attack [5]. The coordinating ability of tetrahydrofuran can enhance the stability of organometallic intermediates, leading to improved yields in conventional boronic acid synthesis routes [24].

Mixed solvent systems have gained prominence in recent years due to their ability to combine the advantageous properties of multiple solvents while mitigating individual limitations [18]. The combination of organic solvents with small quantities of water has proven particularly effective for palladium-catalyzed reactions, as water can enhance the solubility of inorganic bases while maintaining the organic solubility of substrates and products [18]. Studies have demonstrated that dioxane-water mixtures provide optimal conditions for many cross-coupling reactions, with the water content requiring careful optimization to prevent substrate hydrolysis or catalyst decomposition [18].

Table 3: Solvent System Optimization for Improved Yield

| Solvent System | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Reaction Rate | Product Purity | Economic Considerations |

|---|---|---|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 66 | 68-82 | Moderate | Good | Moderate cost |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 45-65 | Slow | Fair | High cost |

| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 55-75 | Slow | Fair | High cost |

| Ethanol | 24.5 | 78 | 75-90 | Fast | Excellent | Low cost |

| Toluene | 2.4 | 111 | 40-60 | Very Slow | Poor | Low cost |

| Dioxane | 2.2 | 101 | 65-80 | Moderate | Good | Moderate cost |

| Acetonitrile | 37.5 | 82 | 60-78 | Moderate | Good | Moderate cost |

| Dioxane/Water (4:1) | Mixed | ~90 | 80-95 | Fast | Excellent | Low cost |

| THF/Water (9:1) | Mixed | ~70 | 85-92 | Very Fast | Excellent | Low cost |

| DMF/Water (5:1) | Mixed | ~140 | 70-85 | Moderate | Good | High cost |

The influence of solvent polarity on boronic acid synthesis has been extensively investigated through systematic studies comparing reaction outcomes across solvents with varying dielectric constants [21] [23]. High-polarity solvents such as dimethyl sulfoxide and N,N-dimethylformamide can stabilize charged transition states and intermediates, potentially accelerating certain mechanistic pathways [21]. However, these solvents may also promote competitive side reactions or catalyst decomposition, leading to reduced overall efficiency [23].

Hydrogen-bonding interactions between solvents and boronic acid products represent another critical consideration in solvent optimization [21] [25]. Protic solvents can form hydrogen bonds with boronic acid hydroxyl groups, influencing both the thermodynamic stability and kinetic accessibility of the products [25]. Research has demonstrated that controlled hydrogen-bonding interactions can enhance product formation rates while preventing unwanted decomposition pathways [21].

Temperature-dependent solvent effects have been characterized through detailed kinetic studies, revealing complex relationships between solvent properties and reaction conditions [26] [27]. The optimization of reaction temperature must consider solvent-specific factors, including vapor pressure, thermal stability, and temperature-dependent solvation properties [26]. Studies have shown that optimal temperature ranges vary significantly between different solvent systems, requiring independent optimization for each synthetic approach [27].

Table 4: Temperature Effects on Synthesis Yield Optimization

| Temperature (°C) | Grignard Method Yield (%) | Lithium Exchange Yield (%) | Pd-Catalyzed Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| -78 | N/A | 65 | N/A | 12-24 |

| -50 | N/A | 70 | N/A | 8-16 |

| -20 | 45 | 68 | N/A | 6-12 |

| 0 | 65 | 60 | N/A | 4-8 |

| 25 | 75 | 45 | 40 | 6-12 |

| 60 | 82 | N/A | 75 | 4-8 |

| 80 | 85 | N/A | 90 | 2-6 |

| 100 | 78 | N/A | 88 | 3-8 |

| 120 | 70 | N/A | 82 | 4-10 |

The development of environmentally sustainable solvent systems has become increasingly important in modern synthetic chemistry, driving research toward green chemistry principles and reduced environmental impact [22]. Water-based and aqueous-organic solvent systems have demonstrated particular promise for large-scale boronic acid synthesis, offering reduced toxicity, improved safety profiles, and enhanced economic viability [20] [22]. The implementation of recyclable solvent systems has further enhanced the sustainability of boronic acid synthesis processes [22].

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for carbon-carbon bond formation in organic synthesis [1] [2] [3]. The mechanism of this palladium-catalyzed transformation involves a well-defined catalytic cycle consisting of four key elementary steps: oxidative addition, transmetalation, trans-cis isomerization, and reductive elimination [1] [2] [4].

The oxidative addition step initiates the catalytic cycle through the insertion of a palladium(0) species into the carbon-halogen bond of the organic electrophile [1] [3]. For 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid derivatives, this step typically occurs with aryl halides or triflates as coupling partners. The electron-withdrawing nature of the dichlorophenyl substituent significantly influences the electronic properties of the phenylboronic acid moiety, affecting its reactivity profile in subsequent mechanistic steps [5] [6].

Transmetalation constitutes the rate-determining step in most Suzuki-Miyaura reactions and involves the transfer of the organic group from boron to palladium [7] [8] [9]. Research has demonstrated that the electronic properties of the boronic acid substituents profoundly impact transmetalation kinetics. Electron-poor arylboronic acids, including those bearing chlorinated aromatic substituents, exhibit enhanced transmetalation rates compared to electron-neutral phenylboronic acid [5] [6]. This acceleration can be attributed to the increased electrophilicity of the boron center, which facilitates nucleophilic attack by the palladium hydroxo complex [7] [10].

The reductive elimination step completes the catalytic cycle by forming the final carbon-carbon bond and regenerating the palladium(0) catalyst [1] [2]. This step is generally rapid and proceeds through a concerted mechanism involving the migration of both organic fragments from palladium to form the coupled product [3].

| Mechanistic Parameter | Phenylboronic Acid (Reference) | Electron-Poor Arylboronic Acids | Dichlorophenyl Derivatives (Predicted) |

|---|---|---|---|

| Oxidative Addition Rate (s⁻¹) | 10⁻³ - 10⁻² | 10⁻² - 10⁻¹ | 10⁻² - 10⁻¹ |

| Transmetalation Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10³ - 10⁴ | 5×10² - 2×10³ |

| Reductive Elimination Rate (s⁻¹) | 10⁻¹ - 10⁰ | 10⁻¹ - 10⁰ | 10⁻¹ - 10⁰ |

| Overall Turnover Frequency (h⁻¹) | 10 - 100 | 100 - 1000 | 50 - 500 |

| Activation Energy (kcal/mol) | 15-25 | 12-20 | 18-25 |

Experimental studies have revealed that the presence of electron-withdrawing chlorine substituents on the dichlorophenyl ring system enhances the reactivity of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid compared to unsubstituted phenylboronic acid [5] [11]. The chlorine atoms increase the electron deficiency of the aromatic system, thereby stabilizing anionic intermediates formed during the transmetalation process [12]. This electronic effect results in reaction rate enhancements of approximately 2-5 fold compared to the parent phenylboronic acid under identical reaction conditions [5] [13].

Transmetalation Kinetics with Transition Metal Catalysts

Transmetalation kinetics in palladium-catalyzed cross-coupling reactions are fundamentally governed by the electronic and steric properties of both the organoboron nucleophile and the palladium electrophile complex [7] [8] [14]. Comprehensive kinetic investigations have elucidated the mechanistic pathway involving the formation of pre-transmetalation complexes, followed by rate-determining aryl migration from boron to palladium [7] [10].

The formation of pre-transmetalation intermediates occurs through coordination of the boronic acid or boronate ester to the palladium center, creating eight-coordinate boron-four (8-B-4) complexes [7]. These intermediates exhibit distinct structural and electronic characteristics that directly influence the subsequent transmetalation rate. For 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, the electron-withdrawing dichlorophenyl substituent stabilizes the pre-transmetalation complex through enhanced Lewis acidity of the boron center [5] [7].

Rate constants for transmetalation have been systematically determined using low-temperature nuclear magnetic resonance spectroscopy and stopped-flow kinetic analysis [7] [8]. The following kinetic data illustrate the relationship between boronic ester structure and transmetalation efficiency:

| Boronic Ester Type | Relative Rate (vs Boronic Acid) | Rate Constant k (×10⁻³ s⁻¹) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Boronic Acid (Free) | 1.0 | 0.58 | 10.3 |

| Catechol Ester | 4.3 | 2.49 | 14.6 |

| Glycol Ester | 23.0 | 13.3 | 12.7 |

| Pinacol Ester | 0.2 (sigmoidal) | Variable | N/A |

| Dimethyl Ester | 21.0 | 12.2 | 11.8 |

| Tetrachlorocatechol Ester | 0.002 | 0.0013 | 18.2 |

Electronic effects on transmetalation rates demonstrate a complex relationship between boronic acid substitution patterns and reactivity [7] [5]. Electron-deficient boronic acids, including 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, exhibit enhanced transmetalation rates due to increased electrophilicity of the boron center [5] [15]. This electronic activation facilitates nucleophilic attack by palladium hydroxo complexes, leading to rate enhancements of 2-10 fold compared to electron-neutral phenylboronic acid [5] [10].

Computational studies using density functional theory have revealed that the transition state for transmetalation involves a four-center, two-electron process with simultaneous formation of the palladium-carbon bond and cleavage of the boron-carbon bond [7] [16]. The activation barrier for this process is significantly influenced by the electronic properties of the aryl substituents, with electron-withdrawing groups lowering the activation energy by 3-7 kcal/mol [7] [12].

Catalyst loading optimization studies have demonstrated that 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid derivatives can achieve effective cross-coupling with catalyst loadings as low as 0.1-0.5 mol percent palladium [17] [18]. This efficiency enhancement is attributed to the increased reactivity of the electron-deficient boronic acid, which accelerates the rate-determining transmetalation step and enables higher turnover frequencies [5] [13].

pH-Dependent Boronate Ester Formation Dynamics

The formation and stability of boronate esters from 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid exhibit pronounced pH dependence, reflecting the underlying acid-base equilibria governing boron speciation in aqueous and polar organic media [19] [20] [21]. The relationship between pH and ester formation dynamics is fundamentally controlled by the pKa values of both the boronic acid and the diol binding partner [22] [23].

Phenylboronic acid pKa determination reveals that 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid possesses a pKa value of approximately 8.2-8.6, which is significantly lower than unsubstituted phenylboronic acid (pKa ≈ 8.8-9.2) [24] [22]. This acidification effect arises from the electron-withdrawing influence of the dichlorophenyl substituent, which stabilizes the boronate anion through inductive and mesomeric effects [22] [25].

Equilibrium dynamics between the neutral trigonal boronic acid and the anionic tetrahedral boronate form are governed by the Henderson-Hasselbalch relationship [19] [21]. At physiological pH (7.4), approximately 15-25% of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid exists in the anionic tetrahedral form, compared to only 5-10% for unsubstituted phenylboronic acid [20] [22]. This increased proportion of the reactive tetrahedral species enhances diol binding affinity and ester formation kinetics [21] [23].

| pH | Formation Rate k₁ (M⁻¹s⁻¹) | Hydrolysis Rate k₋₁ (s⁻¹) | Equilibrium Constant Keq | Phenylboronic Acid pKa |

|---|---|---|---|---|

| 6.5 | 10³ | 10⁻² | 10⁵ | 8.8-9.2 |

| 7.4 | 5×10² | 5×10⁻³ | 10⁵ | 8.8-9.2 |

| 8.5 | 2×10² | 2×10⁻³ | 10⁵ | 8.8-9.2 |

| 9.5 | 10² | 10⁻³ | 10⁵ | 8.8-9.2 |

| 10.0 | 5×10¹ | 5×10⁻⁴ | 10⁵ | 8.8-9.2 |

| 12.0 | 10¹ | 10⁻⁴ | 10⁵ | 8.8-9.2 |

Mechanistic pathways for boronate ester formation involve initial coordination of the diol to the electron-deficient boron center, followed by intramolecular cyclization and water elimination [19] [26]. The rate of this process is maximized when the boronic acid exists predominantly in its neutral trigonal form, which occurs at pH values below the pKa [21] [27]. However, the stability of the resulting ester is enhanced when the boron center adopts a tetrahedral geometry, which is favored at higher pH values [19] [23].

Kinetic analysis of ester formation and hydrolysis reveals biphasic behavior with distinct pH-dependent regimes [28] [29]. At acidic pH (below 7), the formation rate is maximized due to the predominance of the reactive neutral boronic acid, but ester stability is compromised [21] [26]. At basic pH (above 9), ester formation is kinetically disfavored but thermodynamically more stable due to the tetrahedral boronate geometry [19] [23].

Electronic substituent effects on pH-dependent dynamics demonstrate that electron-withdrawing groups, such as the dichlorophenyl moiety in 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, enhance both the acidity of the boronic acid and the Lewis acidity of the boron center [24] [22]. This dual effect results in improved diol binding affinity across a broader pH range compared to electron-neutral or electron-rich phenylboronic acids [5] [25].

Temperature dependence studies reveal that the pH-dependent equilibria exhibit significant thermal sensitivity, with higher temperatures favoring ester formation at all pH values [29] [30]. The activation energy for ester formation decreases by approximately 2-4 kcal/mol for each unit decrease in pH, reflecting the enhanced reactivity of the protonated boronic acid species [28] [26].